Cas no 92664-05-6 (Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide)

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide structure
92664-05-6 structure
Nome do Produto:Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
N.o CAS:92664-05-6
MF:C6H6KNO3
MW:179.215042591095
MDL:MFCD28016957
CID:1066871

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Propriedades químicas e físicas

Nomes e Identificadores

    • Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
    • EBD3314540
    • AK151966
    • ST2407533
    • potassium 1-cyano-2-(ethyl carboxy)-2-oxoethanide
    • 1-Cyano-3-ethoxy-3-oxoprop-1-en-2-olate
    • MDL: MFCD28016957
    • Inchi: 1S/C6H6NO3.K/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1
    • Chave InChI: PIMPOWCURRWILD-UHFFFAOYSA-N
    • SMILES: [K+].N#C[CH-]C(C(OCC)=O)=O

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 193
  • Superfície polar topológica: 67.2

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM194814-100g
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6 95%
100g
$212 2022-09-28
TRC
P113675-500mg
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6
500mg
$ 420.00 2022-06-03
Chemenu
CM194814-5g
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6 95%
5g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1222548-1g
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6 95%
1g
¥224.00 2024-04-25
Ambeed
A122850-250mg
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6 95%
250mg
$24.0 2025-03-04
Ambeed
A122850-1g
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6 95%
1g
$30.0 2025-03-04
A2B Chem LLC
AH85030-5g
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6 95%
5g
$310.00 2024-07-18
Aaron
AR00GUKY-1g
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6 95%
1g
$21.00 2025-01-24
eNovation Chemicals LLC
D752460-250mg
PotassiuM 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6 95+%
250mg
$60 2024-06-06
A2B Chem LLC
AH85030-250mg
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6 95%
250mg
$41.00 2024-07-18

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → 60 °C
1.2 60 °C; 30 min, 60 °C; 60 °C → rt
Referência
Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides
Silvestri, Romano; Cascio, Maria Grazia; La Regina, Giuseppe; Piscitelli, Francesco; Lavecchia, Antonio; et al, Journal of Medicinal Chemistry, 2008, 51(6), 1560-1576

Synthetic Routes 2

Condições de reacção
Referência
New heterocyclic β-sheet ligands with peptidic recognition elements. [Erratum to document cited in CA141:157461]
Rzepecki, P.; Gallmeier, H.; Geib, N.; Cernovska, Katarina; Koenig, B.; et al, Journal of Organic Chemistry, 2004, 69(22),

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Potassium Solvents: Diethyl ether ,  Ethanol ;  rt → 0 °C; 30 min, 0 °C
1.2 Reagents: Acetonitrile Solvents: Diethyl ether ;  0 °C → rt; 1 h, rt
Referência
New Heterocyclic β-Sheet Ligands with Peptidic Recognition Elements
Rzepecki, P.; Gallmeier, H.; Geib, N.; Cernovska, Katarina; Koenig, B.; et al, Journal of Organic Chemistry, 2004, 69(16), 5168-5178

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Potassium ethoxide Solvents: Diethyl ether ,  Ethanol ,  Acetonitrile ;  0 °C → rt
Referência
Discovery of Allosteric, Potent, Subtype Selective, and Peripherally Restricted TrkA Kinase Inhibitors
Bagal, Sharan K. ; Omoto, Kiyoyuki; Blakemore, David C.; Bungay, Peter J.; Bilsland, James G.; et al, Journal of Medicinal Chemistry, 2019, 62(1), 247-265

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Potassium tert-butoxide ;  1 h, rt
Referência
Synthetic studies of five-membered heteroaromatic derivatives as potassium-competitive acid blockers (P-CABs)
Arikawa, Yasuyoshi; Hasuoka, Atsushi; Nishida, Haruyuki; Hirase, Keizo; Inatomi, Nobuhiro; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2037-2040

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Potassium ethoxide
Referência
Preparation of heterocyclic glycyl β-alanine derivatives as vitronectin antagonists
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  rt → 60 °C
1.2 40 min, 60 °C
Referência
New geldanamycin derivatives with anti Hsp properties by mutasynthesis
Hermane, Jekaterina; Eichner, Simone; Mancuso, Lena; Schroeder, Benjamin; Sasse, Florenz; et al, Organic & Biomolecular Chemistry, 2019, 17(21), 5269-5278

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ;  rt; 1.5 h, rt
Referência
MCT4 inhibitors for treating disease
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condições de reacção
1.1 Solvents: Diethyl ether ,  Ethanol ;  0 °C; 30 min, 0 °C
1.2 Solvents: Diethyl ether ;  0 °C → rt; 1.5 h, rt
Referência
Preparation of triazine derivatives for treating diseases characterized by undesired cellular proliferation or hyperproliferation
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ;  1.5 h, rt
Referência
Azaaryl-1H-pyrazol-1-yl benzenesulfonamides as CCR9 antagonists and their preparation
, United States, , ,

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → 60 °C
1.2 60 °C; 30 min, 60 °C
Referência
Design, synthesis and biological evaluation of new pyrazolylureas and imidazopyrazolecarboxamides able to interfere with MAPK and PI3K upstream signaling involved in the angiogenesis
Meta, Elda; Brullo, Chiara ; Sidibe, Adama; Imhof, Beat A.; Bruno, Olga, European Journal of Medicinal Chemistry, 2017, 133, 24-35

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Potassium tert-butoxide ;  rt; 1.5 h, rt
Referência
Preparation of aza-aryl 1H-pyrazol-1-yl benzenesulfonamides as CCR9 antagonists
, United States, , ,

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Raw materials

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Preparation Products

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:92664-05-6)Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
A860005
Pureza:99%
Quantidade:5g
Preço ($):382.0